DNA Sequencing Read Length: LPA vs. PDMA
In a direct head-to-head comparison under identical capillary electrophoresis conditions, linear polyacrylamide (LPA) produced the longest read length among tested polymers, while linear poly-N,N-dimethylacrylamide (PDMA) gave approximately 100 fewer readable bases [1]. This difference is attributed to LPA's superior hydrophilicity, which minimizes hydrophobic interactions with fluorescently-labeled DNA and promotes the formation of robust, highly-entangled polymer networks [2].
| Evidence Dimension | DNA sequencing read length (Sanger sequencing, CE) |
|---|---|
| Target Compound Data | Longest read length (exact bases not specified, but superior to PDMA) |
| Comparator Or Baseline | Linear poly-N,N-dimethylacrylamide (PDMA) produced ~100 fewer readable bases |
| Quantified Difference | ~100 additional readable bases for LPA over PDMA |
| Conditions | 7% w/v polymer solutions, identical capillary electrophoresis conditions, dye-labeled primers, Sanger sequencing |
Why This Matters
For genomics core facilities and sequencing service providers, this ~100-base advantage translates directly to higher-quality data, reduced re-sequencing costs, and increased throughput.
- [1] Albarghouthi, M. N., Buchholz, B. A., Doherty, E. A. S., Bogdan, F. M., Zhou, H., & Barron, A. E. (2001). Impact of polymer hydrophobicity on the properties and performance of DNA sequencing matrices for capillary electrophoresis. Electrophoresis, 22(4), 737–747. DOI: 10.1002/1522-2683(200102)22:4<737::AID-ELPS737>3.0.CO;2-S View Source
- [2] Albarghouthi, M. N., et al. (2001). Electrophoresis, 22(4), 737-747. View Source
